molecular formula C15H19BN2O4 B2687294 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate CAS No. 1610612-05-9

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate

Cat. No.: B2687294
CAS No.: 1610612-05-9
M. Wt: 302.14
InChI Key: KGJXBVHMSKYCRP-UHFFFAOYSA-N
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Description

“Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate” is a complex organic compound. It contains a pyrazolo[1,5-a]pyridine group, which is a type of nitrogen-containing heterocycle, attached to a methyl carboxylate group and a tetramethylborolane group .


Molecular Structure Analysis

The compound contains a pyrazolo[1,5-a]pyridine group, a type of nitrogen-containing heterocycle. It also has a methyl carboxylate group, which is a common functional group in organic chemistry, and a tetramethylborolane group .


Chemical Reactions Analysis

The borolane group in the compound can participate in various chemical reactions. For example, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Scientific Research Applications

Synthesis and Scaffold Utilization

The compound Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate is a versatile scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This utilization stems from its synthesis via domino 1,3-dipolar cycloaddition and elimination processes, making it a convenient precursor for further chemical modifications in organic synthesis (Ruano, Fajardo, & Martín, 2005).

Advanced Synthesis Methods

An improved synthesis method for 3-(hetero)aryl pyrazolo[1,5-a]pyridines, utilizing optimized synthesis and Suzuki coupling of 3-pyrazolo[1,5-a]pyridine boronic ester, demonstrates the compound's role in facilitating the creation of medicinally important compounds. This method is applicable to high-throughput chemistry and large-scale synthesis, highlighting the compound's significance in pharmaceutical research and development (Bethel et al., 2012).

Molecular Structure Insights

Studies on similar boric acid ester intermediates with benzene rings, such as Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have provided valuable insights into molecular structure, crystallography, and density functional theory (DFT) calculations. These findings contribute to a deeper understanding of the physicochemical properties and potential applications of such compounds in various scientific fields (Huang et al., 2021).

Antibacterial Activity

Research into novel pyrazolopyridine derivatives, including compounds structurally related to this compound, has shown promising antibacterial activity. These compounds have been synthesized and screened for their efficacy against various Gram-negative and Gram-positive bacteria, indicating the potential for therapeutic applications (Panda, Karmakar, & Jena, 2011).

Properties

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)11-9-17-18-7-6-10(8-12(11)18)13(19)20-5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJXBVHMSKYCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CN3N=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610612-05-9
Record name (5-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-3-yl)boronic acid pinacol ester
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